molecular formula C19H20N4O4S B14934019 Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14934019
M. Wt: 400.5 g/mol
InChI Key: OCFHIKTZDGKJPH-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-oxo-3,4-dihydrophthalazin-1-yl acetyl group and a methyl ester at the 4-position. This molecule integrates pharmacophoric elements common in medicinal chemistry, including the thiazole ring (known for bioactivity in antimicrobial and anticancer agents) and the phthalazinone moiety (associated with kinase inhibition and anti-inflammatory properties).

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-10(2)8-14-16(18(26)27-3)21-19(28-14)20-15(24)9-13-11-6-4-5-7-12(11)17(25)23-22-13/h4-7,10H,8-9H2,1-3H3,(H,23,25)(H,20,21,24)

InChI Key

OCFHIKTZDGKJPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the carboxylate group and the phthalazinone moiety. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. Safety protocols and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole ring and phthalazinone moiety might play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

The compound’s structural and functional similarities to other thiazole derivatives allow for comparative analysis. Key comparisons include:

Structural Features
Compound Name Substituents on Thiazole Ring Molecular Weight (g/mol) Crystallographic Symmetry
Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate 5-(2-methylpropyl), 4-carboxylate, 2-acetylamino group ~435.45 (calculated) Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) 4-Chlorophenyl, pyrazolyl-triazolyl substituents ~650.12 (reported) Triclinic, P-1
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) 4-Fluorophenyl, pyrazolyl-triazolyl substituents ~634.10 (reported) Triclinic, P-1

Key Observations :

Substituent Diversity: Unlike Compounds 4 and 5, which feature halogenated aryl groups and pyrazolyl-triazolyl systems , the target compound incorporates a phthalazinone acetyl group. This substitution may enhance hydrogen-bonding interactions, influencing solubility and target binding.

Planarity and Conformation: Compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly .

Crystallographic Symmetry : While Compounds 4 and 5 crystallize in triclinic P-1 symmetry with two independent molecules per asymmetric unit , the target compound’s crystal structure remains uncharacterized.

Functional Implications
  • Bioactivity: Thiazole derivatives with halogenated aryl groups (e.g., Compounds 4 and 5) often exhibit antimicrobial or anticancer activity. The phthalazinone moiety in the target compound may shift activity toward kinase inhibition (e.g., PARP or ALK inhibitors).
  • Solubility: The methyl ester and acetyl amino groups in the target compound could improve aqueous solubility compared to the lipophilic aryl-substituted analogs.

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